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For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G (SFG), a prenylated flavonoid predominantly isolated from the roots of

Sophora flavescens, has emerged as a molecule of significant interest in the scientific

community. Its diverse pharmacological profile, encompassing antimicrobial, anti-inflammatory,

anticancer, and enzyme-inhibiting properties, makes it a compelling candidate for drug

discovery and development. This technical guide provides an in-depth analysis of the core

structure-activity relationships (SAR) of Sophoraflavanone G, offering a foundational

understanding for researchers aiming to leverage its therapeutic potential.

Core Structural Features and Their Significance
Sophoraflavanone G is a flavanone characterized by a C-8 lavandulyl group and a specific

hydroxylation pattern on its A and B rings. These structural motifs are pivotal to its biological

activities. The lavandulyl group, a bulky and lipophilic moiety, is consistently implicated in the

molecule's ability to interact with and disrupt cellular membranes, a key mechanism in its

antimicrobial action. Furthermore, the number and position of hydroxyl groups on the flavonoid

backbone are critical for its antioxidant properties and its interactions with various protein

targets.
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The antibacterial efficacy of Sophoraflavanone G is one of its most well-documented attributes,

particularly against multidrug-resistant pathogens like methicillin-resistant Staphylococcus

aureus (MRSA).

The primary mechanism of SFG's antibacterial action is the disruption of the bacterial cell

membrane's integrity and biosynthesis.[1] The lipophilic lavandulyl group is crucial for this

activity, as it enhances the molecule's affinity for the lipid bilayer of the cell membrane.[2]

Studies have shown that SFG can reduce the fluidity of both the outer and inner layers of

bacterial membranes.[3] A comparison with naringenin, a flavonoid lacking the 8-lavandulyl and

2'-hydroxyl groups, revealed that significantly higher concentrations of naringenin were

required to achieve a similar membrane fluid-reducing effect, underscoring the importance of

the lavandulyl group.[3]

SFG has also been shown to inhibit bacterial cell wall synthesis and prevent the formation of

biofilms.[1] Its synergistic effects with conventional antibiotics are of particular note. For

instance, in the presence of sub-inhibitory concentrations of SFG, the minimum inhibitory

concentration (MIC) of gentamicin against S. aureus was significantly reduced.[4] A similar

synergistic effect has been observed with ampicillin and oxacillin against MRSA.[5]

Quantitative Data: Antibacterial Activity
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Bacterial Strain Activity Metric Value (µg/mL) Reference

Methicillin-resistant S.

aureus (MRSA) (21

strains)

MIC 3.13 - 6.25 [1]

Methicillin-resistant S.

aureus (MRSA) (10

clinical isolates)

MIC 0.5 - 8 [5]

Staphylococcus

aureus

MIC of Gentamicin

(alone)
32 [4]

Staphylococcus

aureus

MIC of Gentamicin

(with 0.03 µg/mL

SFG)

8 [4]

mutans streptococci

(16 strains)
MBC 0.5 - 4 [6]

Enterococcus faecium MIC 6.25 - 12.5 [7]

Enterococcus faecium MBC 12.5 [7]

Experimental Protocols: Antibacterial Activity
Assessment
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Determination (Broth Microdilution Method):

Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar

medium. A few colonies are then transferred to a sterile broth and incubated to achieve a

turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The

inoculum is then diluted to the final required concentration (e.g., 5 x 10^5 CFU/mL).

Preparation of Sophoraflavanone G Dilutions: A stock solution of Sophoraflavanone G is

prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-

well microtiter plate using cation-adjusted Mueller-Hinton broth.
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Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension.

The microtiter plate is then incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of Sophoraflavanone G

that completely inhibits visible bacterial growth.

MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto

an appropriate agar medium. The plates are incubated at 37°C for 24 hours. The MBC is the

lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Checkerboard Assay for Synergy Testing:

Preparation of Drug Dilutions: Two-fold serial dilutions of Sophoraflavanone G and a second

antimicrobial agent (e.g., ampicillin) are prepared along the x and y axes of a 96-well

microtiter plate, respectively.

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension

and the plate is incubated as described for the MIC assay.

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each

combination. The FIC is the sum of the MIC of each drug in combination divided by the MIC

of each drug alone. An FIC index of ≤ 0.5 is considered synergistic, > 0.5 to < 4 is additive or

indifferent, and ≥ 4 is antagonistic.

Anti-inflammatory Activity: Structure-Activity
Relationship
Sophoraflavanone G exerts its anti-inflammatory effects through multiple mechanisms,

primarily by modulating key signaling pathways involved in the inflammatory response.[8][9]

The lavandulyl group at C-8 is also important for its anti-inflammatory properties. Among 19

prenylated flavonoids tested, Sophoraflavanone G was the most potent inhibitor of

cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), enzymes involved in the production of

pro-inflammatory eicosanoids.[10] The presence of this bulky side chain likely contributes to a

better fit within the active sites of these enzymes.
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SFG has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2

(PGE2) in lipopolysaccharide (LPS)-stimulated macrophages by down-regulating the

expression of inducible nitric oxide synthase (iNOS) and COX-2.[11] This inhibition is mediated

through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein

kinase (MAPK) signaling pathways.[11] Furthermore, SFG can target the PI3K/Akt and

JAK/STAT signaling pathways, which are also crucial in regulating inflammation.[9]

Quantitative Data: Anti-inflammatory Activity
Cell
Line/Model

Parameter
Concentration/
Dose

Effect Reference

RAW 264.7 cells
PGE2 production

inhibition
1 - 50 µM

Inhibition of

COX-2 down-

regulation

[10]

RAW 264.7 cells

Pro-inflammatory

cytokine

inhibition

2.5 - 20 µM
Decreased IL-1β,

IL-6, and TNF-α
[11]

Mouse croton oil-

induced ear

edema

Topical

administration
10 - 250 µ g/ear

Anti-

inflammatory

activity

[10]

Rat carrageenan

paw edema

Oral

administration
2 - 250 mg/kg

Anti-

inflammatory

activity

[10]

Experimental Protocols: Anti-inflammatory Activity
Assessment
Inhibition of NO Production in Macrophages:

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10%

FBS and antibiotics.

Treatment: Cells are pre-treated with various concentrations of Sophoraflavanone G for 1

hour.
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Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) and

incubating for 24 hours.

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture

supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2):

Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS

and lysed with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the cell lysates is determined using

a BCA protein assay kit.

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-

polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membrane is

incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Signaling Pathway Diagrams
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Caption: Sophoraflavanone G inhibits inflammatory responses by targeting multiple signaling

pathways.

Anticancer Activity: Structure-Activity Relationship
Sophoraflavanone G has demonstrated cytotoxic activity against a range of cancer cell lines,

including leukemia, breast cancer, and lung cancer.[8] Its anticancer effects are multifaceted,

involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[6][12]

The lavandulyl group is also considered essential for its apoptogenic activity.[13] SFG induces

apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It

has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the

expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12] This leads to the release of

cytochrome c from the mitochondria and the activation of caspases.
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Furthermore, SFG can suppress cancer cell migration and invasion by inhibiting the MAPK

signaling pathway.[12] In triple-negative breast cancer, it has been shown to inactivate the

EGFR-PI3K-AKT signaling pathway.[12]

Quantitative Data: Anticancer and Antimalarial Activity
Activity

Cell
Line/Organism

Metric Value Reference

Antimalarial
Plasmodium

falciparum
EC50 2.6 x 10⁻⁶ M [14]

Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Treatment: The cells are treated with various concentrations of Sophoraflavanone G for a

specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is

added to each well and the plate is incubated for 2-4 hours to allow the formation of

formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g.,

DMSO or isopropanol).

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. Cell

viability is expressed as a percentage of the untreated control.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining):

Cell Treatment: Cells are treated with Sophoraflavanone G as described above.

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with

PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium
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iodide (PI) are added, and the cells are incubated in the dark.

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are late apoptotic or necrotic.

Enzyme Inhibition: Structure-Activity Relationship
Sophoraflavanone G has been identified as an inhibitor of several enzymes, with the lavandulyl

group playing a key role in its inhibitory potency.

It is a potent inhibitor of fatty acid synthase (FAS), an enzyme overexpressed in many cancer

cells.[15] Molecular docking studies have revealed that the lavandulyl group significantly

contributes to the binding affinity of SFG to the FAS enzyme.[15] The degree of hydroxylation

on the B-ring has also been shown to be proportional to FAS inhibitory activity.[15]

SFG also inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[16]

Lavandulylated flavanones, in general, show strong α-glucosidase inhibitory activities.[16]

Quantitative Data: Enzyme Inhibition
Enzyme Metric Value Reference

Fatty Acid Synthase

(FAS)
IC50 6.7 ± 0.2 µM [15]

α-glucosidase IC50 37 µM [16]

Experimental Protocols: Enzyme Inhibition Assays
Fatty Acid Synthase (FAS) Inhibition Assay:

Enzyme Preparation: Purified FAS enzyme is used.

Reaction Mixture: The assay is typically performed in a reaction buffer containing acetyl-

CoA, malonyl-CoA (with a radiolabel such as [3H]), and NADPH.

Inhibition Study: The enzyme is pre-incubated with various concentrations of

Sophoraflavanone G.
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Reaction Initiation and Termination: The reaction is initiated by the addition of the substrates

and incubated at 37°C. The reaction is stopped by the addition of a strong base.

Quantification: The radiolabeled fatty acids produced are extracted and quantified using

liquid scintillation counting. The IC50 value is calculated from the dose-response curve.
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Caption: A general workflow for the biological evaluation of Sophoraflavanone G.

Conclusion
The structure-activity relationship of Sophoraflavanone G is fundamentally linked to its prenyl

(lavandulyl) and hydroxyl substitutions. The lavandulyl group at the C-8 position is a key

determinant of its bioactivity, significantly enhancing its lipophilicity and facilitating its interaction
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with cellular membranes and enzyme active sites. The hydroxylation pattern on the flavanone

core also plays a crucial role in modulating its various pharmacological effects. A

comprehensive understanding of these SAR principles is vital for the rational design of novel

Sophoraflavanone G analogs with improved potency, selectivity, and pharmacokinetic

properties, paving the way for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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